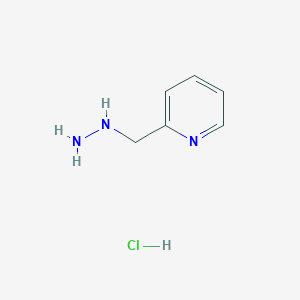

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((Pyridin-2-yl)methyl)hydrazine hydrochloride” is a chemical compound . It is related to a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were designed and synthesized for potential biological activities . A direct synthesis of hydrazine by efficient electrochemical ruthenium-catalysed ammonia oxidation has also been reported .Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues, has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .Scientific Research Applications

Synthesis of Antimicrobial Agents

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is used in the synthesis of various antimicrobial agents. For instance, Al-Omar and Amr (2010) synthesized pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, demonstrating significant antimicrobial activity (Al-Omar & Amr, 2010).

Application in Dye Synthesis

Yuh-Wen Ho (2005) used a derivative of this compound in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which were then applied as disperse dyes for polyester fibers, showing the compound's relevance in the field of textiles and material science (Ho, 2005).

Synthesis of Heterocyclic Compounds

Azab, Youssef, and El-Bordany (2013) utilized this compound in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents (Azab et al., 2013).

Antiviral Compound Development

Sayed and Ali (2007) employed this compound in synthesizing various derivatives for antiviral evaluations, showcasing its potential in virology research (Sayed & Ali, 2007).

Development of Fluorescence Sensors

Liu Li and colleagues (2018) explored the use of this compound in developing a novel fluorescence sensor for hydrazine, indicating its application in analytical chemistry (Li et al., 2018).

Synthesis of Chiral Macrocyclic Compounds

Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral linear and macrocyclic bridged pyridines using this compound, further highlighting its use in creating complex molecular architectures with potential biological activity (Al-Salahi et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases by this compound could affect the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, a major component of the extracellular matrix in various tissues. Disruption of this pathway could lead to changes in tissue structure and function.

Result of Action

The inhibition of collagen prolyl 4-hydroxylases by this compound could lead to a decrease in the production of collagen . This could potentially result in changes to the structure and function of tissues where collagen is a major component.

properties

IUPAC Name |

pyridin-2-ylmethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUIBHVOJJTMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)